Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a purine ring (a type of heterocyclic aromatic organic compound), which is a fundamental structure in biological molecules like DNA and RNA. It also contains a diazepine ring (a seven-membered ring with two nitrogen atoms) and a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement). The presence of these structures could suggest potential biological activity, but without specific studies, this is purely speculative .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the carbon atoms, and the presence of any chiral centers. Tools like X-ray crystallography and NMR spectroscopy are typically used for such analyses .Chemical Reactions Analysis
The chemical reactivity of the compound would depend on the functional groups present. For example, the ester group might undergo hydrolysis, and the aromatic ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity would depend on the exact structure of the compound .Mecanismo De Acción
Direcciones Futuras
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate involves the condensation of 4-methylphenylacetic acid with ethyl acetoacetate, followed by cyclization with urea and acetic anhydride. The resulting intermediate is then reacted with butyl bromide to form the final product.", "Starting Materials": [ "4-methylphenylacetic acid", "ethyl acetoacetate", "urea", "acetic anhydride", "butyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-methylphenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 4-methylphenyl-3-oxobutanoate.", "Step 2: Cyclization of ethyl 4-methylphenyl-3-oxobutanoate with urea and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetic acid.", "Step 3: Esterification of 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetic acid with butyl bromide in the presence of a base such as potassium carbonate to form Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate." ] } | |
Número CAS |
302796-74-3 |
Fórmula molecular |
C23H29N5O4 |
Peso molecular |
439.516 |
Nombre IUPAC |
butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate |
InChI |
InChI=1S/C23H29N5O4/c1-4-5-14-32-18(29)15-28-21(30)19-20(25(3)23(28)31)24-22-26(12-6-7-13-27(19)22)17-10-8-16(2)9-11-17/h8-11H,4-7,12-15H2,1-3H3 |
Clave InChI |
QARIXEHVSRPEDA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)C)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.